molecular formula C16H14BrN5O3S B253637 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide

5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide

カタログ番号 B253637
分子量: 436.3 g/mol
InChIキー: LIKVDSJBDOZMNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide, also known as BEMO, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BEMO belongs to the class of oxadiazole-containing compounds, which have been found to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties.

作用機序

The mechanism of action of 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide is not fully understood. However, studies have suggested that 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. Additionally, 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has been found to inhibit the activity of HIV integrase, an enzyme required for the integration of the viral DNA into the host cell genome.
Biochemical and Physiological Effects:
5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide can induce oxidative stress, which leads to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway plays a critical role in the regulation of cellular antioxidant defense mechanisms. 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.

実験室実験の利点と制限

One of the advantages of using 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide in lab experiments is its potent anticancer activity against different cancer cell lines. 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has also been found to exhibit antiviral and antibacterial activity, which makes it a promising therapeutic agent for the treatment of viral and bacterial infections. However, one of the limitations of using 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

将来の方向性

There are several future directions for the research and development of 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide. One of the directions is to investigate the structure-activity relationship (SAR) of 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide and its analogs to identify more potent compounds with improved pharmacological properties. Another direction is to investigate the in vivo efficacy of 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide in animal models of cancer, viral, and bacterial infections. Moreover, the potential use of 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide in combination therapy with other anticancer, antiviral, and antibacterial agents should be explored. Finally, the development of novel drug delivery systems for 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide may improve its bioavailability and efficacy.

合成法

The synthesis of 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide involves a multistep process that starts with the reaction of 4-methoxyphenylhydrazine with ethyl 2-bromoacetate to form 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)acetic acid ethyl ester. This intermediate is then reacted with thioacetic acid to produce 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)thioacetic acid ethyl ester. The final step involves the reaction of the thioester with 5-bromo-2-chloropyrimidine-4-carboxamide to form 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide.

科学的研究の応用

5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has been found to exhibit promising results in various scientific research applications. Studies have shown that 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has potent anticancer activity against different cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has also been found to exhibit antiviral activity against the herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) and the human immunodeficiency virus (HIV). Moreover, 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has been found to possess antibacterial activity against both gram-positive and gram-negative bacteria.

特性

製品名

5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide

分子式

C16H14BrN5O3S

分子量

436.3 g/mol

IUPAC名

5-bromo-2-ethylsulfanyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C16H14BrN5O3S/c1-3-26-16-18-8-11(17)13(19-16)15(23)20-14-12(21-25-22-14)9-4-6-10(24-2)7-5-9/h4-8H,3H2,1-2H3,(H,20,22,23)

InChIキー

LIKVDSJBDOZMNI-UHFFFAOYSA-N

SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC)Br

正規SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。